Literature review of 6-Methyl-2-pyridineglycolic acid in coordination chemistry
Literature review of 6-Methyl-2-pyridineglycolic acid in coordination chemistry
This guide provides an in-depth technical review of 6-Methyl-2-pyridineglycolic acid (CAS 115919-14-7), a specialized chelating agent that bridges the structural families of picolinic acid and mandelic acid. It focuses on the ligand's synthesis, coordination modes, and the steric influence of the 6-methyl group on metal complex stability and geometry.
Steric Control in N,O-Donor Chelation Systems
Executive Summary
6-Methyl-2-pyridineglycolic acid (also known as 2-(6-methylpyridin-2-yl)-2-hydroxyacetic acid ) is a tridentate or bidentate ligand widely utilized in coordination chemistry to study steric effects on metal binding. Structurally, it consists of a pyridine ring substituted at the 2-position with a glycolic acid moiety (
Unlike its parent compound, 2-pyridylglycolic acid (PGA) , the 6-methyl derivative introduces significant steric hindrance adjacent to the nitrogen donor. This structural modification is a critical tool for researchers to:
-
Destabilize planar coordination geometries (e.g., square planar Cu(II)).
-
Prevent the formation of saturated 1:3 complexes (e.g., with Co(III) or Fe(II)).
-
Modulate lipophilicity in metallodrug design.
Chemical Identity & Structural Significance[1][2]
| Property | Detail |
| IUPAC Name | 2-Hydroxy-2-(6-methylpyridin-2-yl)acetic acid |
| CAS Number | 115919-14-7 |
| Molecular Formula | |
| Molecular Weight | 167.16 g/mol |
| Donor Atoms | Nitrogen (Pyridine), Oxygen (Carboxylate), Oxygen (Hydroxyl) |
| Key Feature | 6-Methyl "Blocking" Group : Sterically hinders the N-donor site. |
The "Hybrid" Ligand Architecture
This molecule represents a hybrid of 6-methylpicolinic acid and mandelic acid .
-
Vs. Picolinic Acid: The
-hydroxyl group adds a potential third donor site and increases water solubility. -
Vs. Mandelic Acid: The pyridine nitrogen provides a "soft" donor suitable for transition metals, unlike the "hard" phenyl ring of mandelic acid.
Synthesis & Production Protocols
The synthesis of 6-methyl-2-pyridineglycolic acid typically follows the Jocic-Reeves route or Cyanohydrin hydrolysis , starting from 6-methyl-2-pyridinecarboxaldehyde.
Recommended Synthetic Pathway (Jocic-Reeves Type)
This method is preferred for its operational simplicity and avoidance of toxic cyanides.
Protocol:
-
Reagents: 6-Methyl-2-pyridinecarboxaldehyde, Bromoform (
), Potassium Hydroxide ( ), Methanol. -
Mechanism: The base generates the tribromomethyl anion, which attacks the aldehyde. Subsequent hydrolysis yields the
-hydroxy acid. -
Step-by-Step:
-
Step 1: Dissolve 6-methyl-2-pyridinecarboxaldehyde (10 mmol) in MeOH at 0°C.
-
Step 2: Add
(12 mmol) dropwise. -
Step 3: Slowly add powdered KOH (50 mmol) while maintaining temperature < 10°C (Exothermic!).
-
Step 4: Stir for 12 hours at room temperature.
-
Step 5: Acidify to pH 3-4 with HCl and extract with ethyl acetate.
-
Step 6: Recrystallize from ethanol/water.
-
Visualization of Synthesis Logic
Figure 1: Synthetic pathway via the Jocic-Reeves reaction mechanism.
Coordination Modes & Steric Effects
The coordination chemistry of this ligand is defined by the competition between the chelate effect (stabilizing) and steric strain (destabilizing) caused by the 6-methyl group.
Primary Coordination Modes
-
N,O-Bidentate (Common): The ligand binds through the Pyridine Nitrogen and Carboxylate Oxygen. The
-hydroxyl group remains uncoordinated or participates in hydrogen bonding. -
N,O,O-Tridentate (Facial): The ligand binds via Nitrogen, Carboxylate Oxygen, and the deprotonated Hydroxyl Oxygen. This forms two fused 5-membered chelate rings.
-
Constraint: The 6-methyl group makes this geometry difficult for small metal ions, often forcing a distorted geometry.
-
The "6-Methyl Effect" (Steric Clash)
The methyl group at position 6 is sterically bulky. When the pyridine nitrogen binds to a metal, the methyl group clashes with:
-
Equatorial ligands in square planar complexes.
-
Adjacent ligands in octahedral complexes (especially homoleptic 1:3 complexes).
Comparative Stability Constants (Log K):
-
Trend:
-
Explanation: The steric clash weakens the M-N bond, lowering the overall stability constant (
) by 1–3 log units compared to the unmethylated parent.
Coordination Geometry Diagram
Figure 2: Coordination interaction map showing donor atoms and the steric blocking effect of the methyl group.
Case Studies in Metal Coordination
Copper(II) Complexes: Distortion Vectors
In Cu(II) chemistry, 2-pyridylglycolic acid typically forms stable square-planar bis-complexes. However, the 6-methyl derivative forces a distortion.
-
Geometry: Distorted Square Pyramidal or Tetrahedral.
-
Observation: The methyl groups of two ligands cannot lie in the same plane without severe clash. This often leads to the formation of mono-complexes
rather than bis-complexes . -
Application: These distorted complexes are often more catalytically active due to open coordination sites (labile water molecules).
Lanthanide (Ln) Extraction
Picolinic acid derivatives are used in Ln(III) separation.
-
Role of 6-Methyl: It increases the lipophilicity of the complex, aiding extraction into organic solvents.
-
Luminescence: For Eu(III) and Tb(III), the ligand acts as an "antenna" to sensitize emission. The methyl group can prevent the coordination of water molecules (which quench luminescence) by creating a crowded coordination sphere.
Future Outlook & Applications
-
Radiopharmaceuticals: The ligand's ability to form kinetically unstable but thermodynamically distinct complexes makes it a candidate for "switchable" chelators in diagnostic imaging (e.g.,
or ). -
Asymmetric Catalysis: If the chiral center at the glycolic position is resolved, the 6-methyl group provides the necessary steric bulk to induce enantioselectivity in metal-catalyzed organic reactions.
-
Bio-mimetic Oxidation: Copper complexes of this ligand serve as models for non-heme iron/copper enzymes, where steric bulk mimics the protein pocket.
References
-
ChemicalBook. (2024). 6-Methyl-2-pyridineglycolic acid - CAS 115919-14-7.[1][2][3] Link
-
PubChem. (2024).[4] 6-Methylpyridine-2-carboxylic acid (Structural Analog). Link
-
ResearchGate. (2025). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Link
-
MDPI. (2019). Diversity of Coordination Modes in Flexible Ditopic Ligands. Link
-
Sigma-Aldrich. (2024). 6-Methyl-2-pyridinylboronic acid MIDA ester (Synthetic Precursor Analog). Link


